molecular formula C8H17ClO2Si B14710415 Triethylsilyl chloroacetate CAS No. 17680-26-1

Triethylsilyl chloroacetate

Cat. No.: B14710415
CAS No.: 17680-26-1
M. Wt: 208.76 g/mol
InChI Key: CGBLGBVNLXYQSS-UHFFFAOYSA-N
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Description

Triethylsilyl chloroacetate is an organosilicon compound with the chemical formula C8H17ClO2Si. It is a derivative of chloroacetic acid where the hydrogen atom is replaced by a triethylsilyl group. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a reagent for introducing the triethylsilyl group into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylsilyl chloroacetate can be synthesized through the reaction of chloroacetic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Triethylsilyl chloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form chloroacetic acid and triethylsilanol.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Bases like pyridine or triethylamine are often used to facilitate these reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as triethylsilyl ethers or amides can be formed.

    Hydrolysis Products: Chloroacetic acid and triethylsilanol are the primary products of hydrolysis.

Scientific Research Applications

Triethylsilyl chloroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The triethylsilyl group can be easily introduced and removed, making it a valuable tool in multi-step synthesis.

    Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of triethylsilyl chloroacetate involves the formation of a covalent bond between the triethylsilyl group and the target molecule. This modification can protect reactive sites on the molecule, preventing unwanted side reactions during synthesis. The triethylsilyl group can be removed under mild conditions, restoring the original functionality of the molecule.

Comparison with Similar Compounds

    Trimethylsilyl Chloroacetate: Similar to triethylsilyl chloroacetate but with methyl groups instead of ethyl groups. It is also used for protecting hydroxyl groups in organic synthesis.

    Triisopropylsilyl Chloroacetate: Another similar compound with isopropyl groups. It offers greater steric protection due to the bulkier isopropyl groups.

Uniqueness: this compound offers a balance between reactivity and steric protection, making it suitable for a wide range of applications. Its ethyl groups provide sufficient bulk to protect reactive sites while still allowing for easy removal under mild conditions.

Properties

CAS No.

17680-26-1

Molecular Formula

C8H17ClO2Si

Molecular Weight

208.76 g/mol

IUPAC Name

triethylsilyl 2-chloroacetate

InChI

InChI=1S/C8H17ClO2Si/c1-4-12(5-2,6-3)11-8(10)7-9/h4-7H2,1-3H3

InChI Key

CGBLGBVNLXYQSS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=O)CCl

Origin of Product

United States

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